molecular formula C16H12Cl2N2O3S B2964888 (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile CAS No. 885187-99-5

(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile

Cat. No.: B2964888
CAS No.: 885187-99-5
M. Wt: 383.24
InChI Key: GUEBJGHCJCFBPE-UVTDQMKNSA-N
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Description

(Z)-3-((3-Chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a 3-chloro-4-methoxyphenylamino group and a 4-chlorophenylsulfonyl moiety. The compound’s structural complexity necessitates advanced crystallographic methods like SHELX for accurate refinement .

Properties

IUPAC Name

(Z)-3-(3-chloro-4-methoxyanilino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-16-7-4-12(8-15(16)18)20-10-14(9-19)24(21,22)13-5-2-11(17)3-6-13/h2-8,10,20H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEBJGHCJCFBPE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile , commonly referred to in literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the acrylonitrile moiety, along with chloro and methoxy substitutions on the phenyl rings, suggests a potential for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC16H14Cl2N2O2S
Molecular Weight365.26 g/mol
CAS Number874479-16-0
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, compounds with similar structures demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests that the compound may possess potent antimicrobial properties.

Anticancer Activity

The anticancer potential of related compounds has also been explored extensively. For example, derivatives based on similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The most active derivatives showed IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, indicating promising cytotoxic effects against these cancer cells.

Enzyme Inhibition

Additionally, compounds structurally related to this compound have been identified as inhibitors of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Reported IC50 values range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibitors . This highlights the compound's potential as a therapeutic agent in treating bacterial infections and cancer.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various substituted acrylonitriles against Staphylococcus species. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .
  • Anticancer Mechanisms : Another study focused on the mechanisms by which acrylonitrile derivatives induce apoptosis in cancer cells. The findings suggested that these compounds activate caspase pathways, leading to programmed cell death in tumor cells .

Comparison with Similar Compounds

Structural Analog: (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

  • Molecular Formula : C₁₉H₁₄ClN₅O₂S
  • Key Features: Thiazol ring: Introduces a heterocyclic system, enhancing π-π stacking interactions. 3-Chloro-2-methylphenyl: Steric hindrance from the methyl group may reduce binding affinity compared to the target compound’s 3-chloro-4-methoxyphenyl group.
  • Implications : The nitro-thiazol system may improve selectivity for enzymes like tyrosine kinases but reduce solubility due to hydrophobicity .

Structural Analog: (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile

  • Molecular Formula: C₁₈H₁₇NO₃
  • Key Features: Three methoxy groups: Electron-donating groups increase solubility and alter electronic distribution. Absence of sulfonyl/amino groups: Limits hydrogen-bonding capacity compared to the target compound.
  • Implications: Higher solubility but weaker target interaction due to lack of sulfonyl and amino functionalities.

Structural Analog: (2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile

  • Molecular Formula : C₁₆H₁₂ClN
  • Key Features: 4-Methylphenyl: Electron-donating methyl group reduces polarity compared to the target’s sulfonyl group. Simpler structure: Lacks amino and sulfonyl moieties, resulting in lower molecular weight (253.73 g/mol vs. ~380 g/mol estimated for the target compound).

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound Not Reported 3-Cl-4-OMe-C₆H₃-NH, 4-Cl-C₆H₄-SO₂ ~380 (estimated) Sulfonyl enhances H-bonding, dual Cl/OMe electronic effects
(Z)-3-((3-Cl-2-Me-C₆H₃)amino)-2-(4-NO₂-C₆H₄-thiazol)acrylonitrile C₁₉H₁₄ClN₅O₂S Thiazol, NO₂, 3-Cl-2-Me 411.87 Nitro-thiazol system, high steric hindrance
(Z)-3-(3,4-(OMe)₂C₆H₃)-2-(4-OMe-C₆H₄)acrylonitrile C₁₈H₁₇NO₃ 3,4-(OMe)₂, 4-OMe 295.33 High solubility, planar structure
(2Z)-2-(4-Cl-C₆H₄)-3-(4-Me-C₆H₄)acrylonitrile C₁₆H₁₂ClN 4-Cl, 4-Me 253.73 Low polarity, industrial applicability

Research Findings and Implications

  • Sulfonyl vs.
  • Methoxy vs. Chloro Substituents: Methoxy groups (in C₁₈H₁₇NO₃) improve solubility but reduce electrophilicity, whereas chloro groups in the target compound balance electron effects for optimized reactivity .
  • Steric and Electronic Effects: The 3-chloro-4-methoxyphenylamino group in the target compound provides a unique electronic profile, avoiding excessive steric bulk seen in 3-chloro-2-methyl analogs .

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